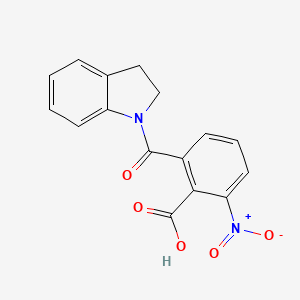
2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-nitrobenzoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound features a benzoic acid moiety substituted with a nitro group and an indole ring, making it a molecule of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-nitrobenzoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Attachment of the Benzoic Acid Moiety: The indole derivative is then reacted with a benzoic acid derivative, such as 6-nitrobenzoic acid, under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-aminobenzoic acid.
Substitution: Formation of various substituted indole derivatives.
科学的研究の応用
2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitro group may also play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates .
類似化合物との比較
Similar Compounds
2-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoic acid: Similar structure but lacks the nitro group.
2-(2,3-dihydro-1H-indol-1-ylcarbonyl)cyclopropanecarboxylic acid: Contains a cyclopropane ring instead of a benzoic acid moiety.
Uniqueness
2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-nitrobenzoic acid is unique due to the presence of both the indole ring and the nitro-substituted benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
CAS番号 |
299949-25-0 |
|---|---|
分子式 |
C16H12N2O5 |
分子量 |
312.28 g/mol |
IUPAC名 |
2-(2,3-dihydroindole-1-carbonyl)-6-nitrobenzoic acid |
InChI |
InChI=1S/C16H12N2O5/c19-15(17-9-8-10-4-1-2-6-12(10)17)11-5-3-7-13(18(22)23)14(11)16(20)21/h1-7H,8-9H2,(H,20,21) |
InChIキー |
HENQTGFJMJKQLK-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


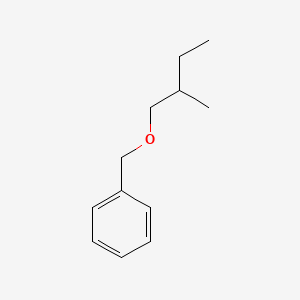

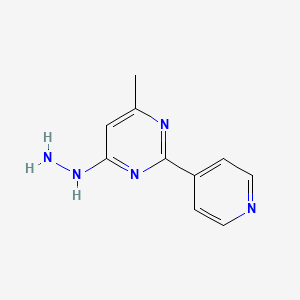
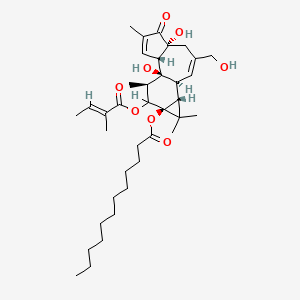
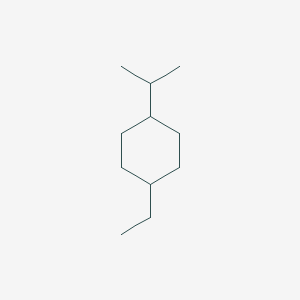
![2-[5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-4-isoxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14144904.png)
![4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide](/img/structure/B14144912.png)
![3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B14144921.png)
![8-fluoro-3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14144926.png)
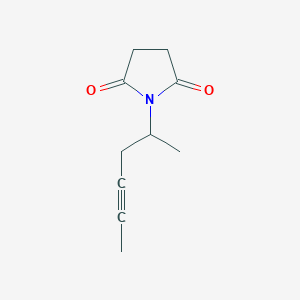

![Morpholine, 2-[(4-methoxyphenyl)methoxy]-](/img/structure/B14144953.png)
![7,7-Dimethyl-1-(oxolan-2-ylmethyl)-2-phenyl-2,3,5,8-tetrahydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B14144954.png)
![1-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B14144964.png)
